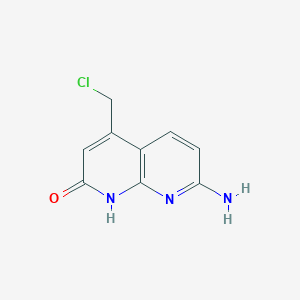

7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of naphthyridine derivatives is a multi-step process that can involve various chemical reactions. In the first paper, the synthesis of 7-amino-1-cyclopropyl-1,4-dihydro-8-fluoro-4-oxo-1,6-naphthyridine-3-carboxylic acids, which are structurally related to the compound of interest, was achieved by displacing a chloro substituent with a nitrogen nucleophile. The key step in this synthesis was a Schiemann reaction, which is a method used to generate aromatic fluorine compounds from diazonium salts .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the presence of nitrogen atoms within the ring system, which can influence the electronic distribution and reactivity of the molecule. The second paper discusses the synthesis of 7-substituted 1,6-naphthyridin-2(1H)-ones, which are also structurally related to the compound of interest. These compounds were synthesized by condensing 4,6-diaminonicotinaldehyde with 2,6-dichlorophenylacetonitrile, followed by selective modification of amino groups . The presence of substituents on the naphthyridine core can significantly affect the molecule's properties and biological activity.

Chemical Reactions Analysis

Naphthyridine derivatives can undergo various chemical reactions, including substitutions and modifications of amino groups. The synthesis of the compounds in the second paper involved diazotization, a reaction where an amino group is converted into a diazonium compound, which can then be further transformed or used in coupling reactions . The reactivity of the amino and chloromethyl groups in the compound of interest would likely be similar, allowing for a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. The presence of electronegative atoms such as nitrogen and chlorine can affect the compound's polarity, solubility, and reactivity. The antibacterial activity of the compounds synthesized in the first paper suggests that naphthyridine derivatives can interact with biological targets, which is indicative of their potential pharmacological properties . The inhibitory activity against protein tyrosine kinases discussed in the second paper further demonstrates the biological relevance of these compounds .

Scientific Research Applications

Antibacterial Agent Synthesis

Research indicates the synthesis and activity of pyridonecarboxylic acids and their analogues as antibacterial agents. One study focused on synthesizing and testing the antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues. These compounds demonstrated significant antibacterial potency, warranting further biological study (Egawa et al., 1984).

Protein Tyrosine Kinase Inhibition

A study synthesized 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, which are potent inhibitors of protein tyrosine kinases with selectivity for c-Src. These compounds were evaluated for their ability to prevent phosphorylation by c-Src, FGF-1 receptor, and PDGF-β receptor enzymes (Thompson et al., 2000).

Anion Recognition and Sensing

Functionalized urea, imidazolium salt, azide, and triazole derivatives of 2-amino-5,7-dimethyl-1,8-naphthyridine have been synthesized and used for fluoride ion sensing. These compounds showed significant changes in spectroscopic and colorimetric properties when treated with fluoride ions, indicating potential applications in anion recognition (Chahal et al., 2018).

Photoluminescent Properties

Research into the photoluminescent properties of certain naphthyridine compounds has been conducted. Specifically, a study examined the tetracarbonyl(naphthyridylcarbamoyl)rhenium(I) and tetracarbonyl(naphthyridylamido)rhenium(I) complexes for their emission characteristics, revealing potential applications in materials science (Zuo et al., 2003).

Mechanism of Action

Target of Action

The primary target of the compound 7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one, also known as 7-AMINO-4-(CHLOROMETHYL)-1H-1,8-NAPHTHYRIDIN-2-ONE, is thiol groups present in cells . These thiol groups play a crucial role in various cellular processes, including cell signaling, protein function, and cellular defense against oxidative stress .

Mode of Action

The compound interacts with its targets, the thiol groups, through a glutathione S-transferase–mediated reaction . This reaction transforms the compound into cell-impermeant reaction products . The compound contains a chloromethyl group that reacts with the thiol groups .

Biochemical Pathways

The compound affects the glutathione pathway, which is crucial for maintaining the redox state of the cell . The interaction of the compound with thiol groups can influence the function of proteins and other molecules that contain these groups, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The compound is designed to freely pass through cell membranes . Once inside the cell, it is transformed into cell-impermeant reaction products . This property ensures the compound’s retention within the cell, allowing for its effects to be observed over a prolonged period .

Result of Action

The compound’s action results in the generation of fluorescent probes within the cell . This makes the compound an excellent tool for monitoring cell movement, location, proliferation, migration, chemotaxis, and invasion .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of amine-containing buffers should be avoided as they can interfere with the compound’s action . Furthermore, the compound should be stored at low temperatures (≤ –20oC) and protected from light to maintain its stability .

Safety and Hazards

The safety data sheet for a similar compound, 7-amino-4-methyl-1H-indole-3-carbonitrile, indicates that it is harmful if swallowed, in contact with skin, or inhaled . It may cause skin and eye irritation, and respiratory irritation . It is recommended to handle it with care, using protective equipment, and to store it in a well-ventilated place .

Future Directions

The future directions for “7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one” and similar compounds lie in their potential applications in cell tracking and tracing . They are expected to continue playing a crucial role in monitoring cell movement, location, proliferation, migration, chemotaxis, and invasion .

properties

IUPAC Name |

7-amino-4-(chloromethyl)-1H-1,8-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-4-5-3-8(14)13-9-6(5)1-2-7(11)12-9/h1-3H,4H2,(H3,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVCCXMNBLZSGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=O)N2)CCl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B3001555.png)

![7-ethyl-3,9-dimethyl-1-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3001561.png)